Cas no 795310-41-7 (4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine)
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
- 3-methyl-5-piperidin-4-yl-1,2,4-oxadiazole
- 3-Methyl-5-(Piperidin-4-Yl)-1,2,4-Oxadiazole
- MFCD08061053
- DTXSID20639917
- BB 0238753
- FT-0731856
- CNYQWRSPRSMVCG-UHFFFAOYSA-N
- Cyclopentanecarboxaldehyde, 1-[(dimethylamino)methyl]- (9CI)
- SCHEMBL979120
- AKOS009228381
- CCG-210064
- EN300-58679
- F2158-0923
- 795310-41-7
- 4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-piperidine
- AB43216
- CS-0282930
-
- MDL: MFCD08061053
- Inchi: 1S/C8H13N3O/c1-6-10-8(12-11-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3
- InChI Key: CNYQWRSPRSMVCG-UHFFFAOYSA-N
- SMILES: O1C(C2CCNCC2)=NC(C)=N1
Computed Properties
- Exact Mass: 167.10600
- Monoisotopic Mass: 167.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
- Topological Polar Surface Area: 51Ų
Experimental Properties
- PSA: 50.95000
- LogP: 1.17380
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M341540-20mg |
4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-piperidine |
795310-41-7 | 20mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M341540-40mg |
4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-piperidine |
795310-41-7 | 40mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M341540-200mg |
4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-piperidine |
795310-41-7 | 200mg |
$ 295.00 | 2022-06-03 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H50911-250mg |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine |
795310-41-7 | 250mg |
¥1886.00 | 2023-03-15 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H50911-1g |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine |
795310-41-7 | 1g |
¥7020.00 | 2023-03-15 | ||
| eNovation Chemicals LLC | D492944-1g |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine |
795310-41-7 | 95% | 1g |
$485 | 2024-05-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10067-100mg |
4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine |
795310-41-7 | 95% | 100mg |
¥540.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10067-250mg |
4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine |
795310-41-7 | 95% | 250mg |
¥720.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10067-500mg |
4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine |
795310-41-7 | 95% | 500mg |
¥1195.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10067-1g |
4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine |
795310-41-7 | 95% | 1g |
¥1793.0 | 2024-04-17 |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Suppliers
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
4-(3-Methyl-1,2,4-Oxadiazol-5-yl)Piperidine: A Comprehensive Overview
4-(3-Methyl-1,2,4-Oxadiazol-5-yl)Piperidine, also known by its CAS Registry Number 795310-41-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule combines the structural features of a piperidine ring system with a 1,2,4-oxadiazole moiety, creating a unique chemical entity with potential applications in drug discovery and material science. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is known for its versatility in chemical reactivity and biological activity. The presence of the methyl group at position 3 of the oxadiazole further enhances the compound's chemical diversity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(3-Methyl-1,2,4-Oxadiazol-5-yl)Piperidine through various methodologies. One notable approach involves the use of click chemistry principles, such as the copper-catalyzed azide–alkyne cycloaddition (CuAAC), to construct the oxadiazole ring. This method not only simplifies the synthesis process but also improves the overall yield and purity of the compound. Additionally, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. These innovations underscore the compound's importance in modern chemical research.
The pharmacological properties of 4-(3-Methyl-1,2,4-Oxadiazol-5-yl)Piperidine have been extensively studied in recent years. Preclinical studies have demonstrated its potential as a modulator of various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. For instance, a study published in *Journal of Medicinal Chemistry* highlighted its ability to inhibit certain isoforms of the sodium channel Nav1.7, making it a promising candidate for pain management therapies. Furthermore, computational modeling has revealed that the compound exhibits favorable pharmacokinetic properties, including good solubility and bioavailability.
In terms of applications, 4-(3-Methyl-1,2,4-Oxadiazol-5-yl)Piperidine has shown potential in several therapeutic areas. Its ability to modulate neurotransmitter systems makes it a candidate for treating central nervous system disorders such as epilepsy and anxiety. Additionally, its anti-inflammatory properties have been explored in preclinical models of arthritis and neuroinflammation. Recent research has also investigated its role as a radiosensitizer in cancer therapy, where it enhances the efficacy of radiation treatment by targeting specific pathways involved in DNA repair.
From a structural perspective, the piperidine ring provides rigidity and stability to the molecule while allowing for further functionalization at various positions. The oxadiazole moiety contributes to hydrogen bonding capabilities and aromaticity, which are critical for molecular recognition and binding affinity to biological targets. The methyl substitution at position 3 introduces steric effects that can influence both chemical reactivity and biological activity.
Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic profile through structural modifications. For example, researchers are exploring the addition of hydrophilic groups to improve solubility without compromising bioavailability. Additionally, efforts are being made to investigate its safety profile in preclinical models to pave the way for clinical trials.
In conclusion,4-(3-Methyl-1,2,4-Oxadiazol-5-yl)Piperidine (CAS No 795310-41-7) stands out as a versatile compound with significant potential in drug discovery and development. Its unique combination of structural features and promising pharmacological properties make it an attractive target for further research across multiple therapeutic areas.
795310-41-7 (4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine) Related Products
- 733748-92-0(4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine)
- 912761-48-9(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine)
- 902837-03-0(4-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine)
- 114724-60-6(3-Methyl-5-(1-methylpiperidin-4-yl)-1,2,4-oxadiazole)
- 1036461-01-4(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine)
- 1211666-31-7(3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole)
- 1210470-78-2(5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole)
- 902837-17-6(3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine)
- 733751-26-3(4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride)
- 795310-80-4(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride)